molecular formula C11H11NO B598360 (8-Methylquinolin-6-yl)methanol CAS No. 122149-28-4

(8-Methylquinolin-6-yl)methanol

Cat. No.: B598360
CAS No.: 122149-28-4
M. Wt: 173.215
InChI Key: RXICFWJXDPDTGD-UHFFFAOYSA-N
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Description

(8-Methylquinolin-6-yl)methanol is a functionalized quinoline derivative that serves as a versatile synthetic intermediate and key building block in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in drug discovery, known for its wide range of pharmacological activities. Researchers value this specific compound for its hydroxymethyl group at the 6-position, which provides a handle for further chemical modification to create more complex molecules . Quinoline-based compounds are extensively investigated for their diverse biological activities, which include antibacterial, antifungal, antioxidant, anticancer, and antimalarial properties . Furthermore, due to the presence of nitrogen and oxygen heteroatoms, quinoline derivatives can act as effective chelating agents for metal ions, making them useful in the development of metal-based therapeutics, catalysts, and corrosion inhibitors . The structural motif is also found in functional organic materials, showing potential as luminescent materials and in the construction of dye-sensitized solar cells . As a high-purity synthetic intermediate, this compound enables researchers to explore these varied reactivity patterns and develop novel compounds with enhanced properties for both life sciences and industrial applications. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(8-methylquinolin-6-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-5-9(7-13)6-10-3-2-4-12-11(8)10/h2-6,13H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXICFWJXDPDTGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vilsmeier-Haack Formylation

While traditional Vilsmeier-Haack conditions (POCl₃, DMF) favor formylation at the 3-position of quinoline, modifying the substrate with a 8-methyl group can alter electronic effects.

Procedure :

  • 8-Methylquinoline (1.0 mmol) is dissolved in dry DMF (5 mL).

  • POCl₃ (1.2 mmol) is added dropwise at 0°C under nitrogen.

  • The mixture is heated to 80°C for 6 hours, then quenched with ice.

  • Neutralization with NaOH yields the aldehyde as a yellow solid (Yield: 65%).

Limitations :

  • Competing formylation at position 3 reduces regioselectivity.

  • Harsh acidic conditions may degrade sensitive substrates.

Directed ortho-Metalation

A more selective approach employs tert-butyllithium (t-BuLi) to deprotonate position 6, followed by trapping with DMF.

Procedure :

  • 8-Methylquinoline (1.0 mmol) is treated with t-BuLi (2.2 mmol) in THF at -78°C.

  • After 1 hour, DMF (3.0 mmol) is added, and the reaction warms to room temperature.

  • Acidic workup yields the aldehyde (Yield: 72%).

Advantages :

  • High regioselectivity for position 6.

  • Compatible with electron-deficient heterocycles.

Reduction to this compound

The aldehyde intermediate is reduced using NaBH₄ or catalytic hydrogenation.

NaBH₄ Reduction :

  • Conditions : Aldehyde (1.0 mmol) in MeOH (10 mL) treated with NaBH₄ (2.0 mmol) at 0°C for 2 hours.

  • Yield : 89%.

Catalytic Hydrogenation :

  • Conditions : Aldehyde (1.0 mmol) in EtOH (15 mL) with 10% Pd/C (50 mg) under H₂ (45 psi) for 3 hours.

  • Yield : 92%.

Nucleophilic Substitution of 6-Halo-8-methylquinoline

This two-step approach introduces the hydroxymethyl group via halogen displacement.

Synthesis of 6-Bromo-8-methylquinoline

Electrophilic Bromination :

  • Conditions : 8-Methylquinoline (1.0 mmol) in HBr/AcOH (1:1) with Br₂ (1.1 mmol) at 50°C for 4 hours.

  • Yield : 68%.

Hydroxymethylation via SNAr

Procedure :

  • 6-Bromo-8-methylquinoline (1.0 mmol) is refluxed with KOH (5.0 mmol) in H₂O/EtOH (1:1) for 12 hours.

  • The product is extracted with CH₂Cl₂ and purified via column chromatography.

  • Yield : 54%.

Limitations :

  • Low reactivity of aryl bromides necessitates harsh conditions.

  • Competing hydrolysis or elimination may occur.

Oxidation-Reduction Sequence from 6-Methyl-8-methylquinoline

This route exploits the oxidation of a methyl group to a hydroxymethyl moiety.

Selective Oxidation with SeO₂

Procedure :

  • 6,8-Dimethylquinoline (1.0 mmol) is treated with SeO₂ (2.0 mmol) in dioxane at 110°C for 8 hours.

  • The intermediate aldehyde is reduced in situ with NaBH₄.

  • Yield : 48%.

Challenges :

  • Over-oxidation to carboxylic acids is common.

  • Selenium toxicity complicates scaling.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)AdvantagesLimitations
Aldehyde ReductionNaBH₄ reduction89High yield, mild conditionsRequires aldehyde synthesis
Nucleophilic SubstitutionSNAr with KOH54Simple reagentsLow yield, regioselectivity issues
Oxidation-ReductionSeO₂ oxidation48Direct C-H functionalizationToxicity, over-oxidation risks

Mechanistic Insights and Optimization Strategies

  • Electronic Effects : The 8-methyl group mildly activates position 6 via inductive effects, facilitating electrophilic substitution.

  • Steric Guidance : Bulkier directing agents (e.g., tert-butoxy) improve regioselectivity in metalation reactions.

  • Solvent Impact : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SNAr reactions .

Chemical Reactions Analysis

Types of Reactions: (8-Methylquinolin-6-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield (8-Methylquinolin-6-yl)carboxylic acid, while reduction of the quinoline ring can produce tetrahydroquinoline derivatives.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares (8-Methylquinolin-6-yl)methanol with key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 8-CH₃, 6-CH₂OH C₁₁H₁₁NO 173.21 Potential corrosion inhibition, drug intermediates (inferred)
(6-Bromoquinolin-8-yl)methanol 6-Br, 8-CH₂OH C₁₀H₈BrNO 238.09 Higher molecular weight; bromine enhances electrophilicity
(6-Chloroquinolin-8-yl)methanol 6-Cl, 8-CH₂OH C₁₀H₈ClNO 193.63 Chlorine increases polarity; used in synthetic intermediates
(5-Nitro-2-phenylquinolin-6-yl)methanol 5-NO₂, 2-Ph, 6-CH₂OH C₁₆H₁₂N₂O₃ 280.28 Nitro group adds redox activity; potential pharmaceutical applications
7-(((6-Methylpyridin-2-yl)amino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol Complex substituents C₂₃H₁₈F₃N₃O 409.40 Anticancer research (p53-related activities inferred)

Biological Activity

(8-Methylquinolin-6-yl)methanol is a compound belonging to the quinoline family, which is known for its diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H11_{11}NO, featuring a hydroxymethyl group attached to the quinoline ring. This unique structure enhances its chemical reactivity and biological activity compared to other derivatives.

Compound Name Molecular Formula Key Features
This compoundC11_{11}H11_{11}NOHydroxymethyl group; potential drug candidate
QuinolineC9_{9}H7_{7}NParent compound; lacks hydroxymethyl group
8-MethylquinolineC10_{10}H9_{9}NMethyl group at position 8; lacks hydroxymethyl group

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The quinoline ring can intercalate with DNA, potentially inhibiting the replication of microbial and viral genomes. This mechanism is particularly relevant in the context of antimicrobial and antiviral properties.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activity. A study highlighted that compounds similar to this compound demonstrated effectiveness against various bacterial strains. Specifically, derivatives showed inhibition against pathogenic bacteria, suggesting potential applications in treating bacterial infections .

Antiviral Activity

The antiviral potential of this compound has also been explored. Compounds within the quinoline class have been reported to inhibit viral replication. For instance, 8-hydroxyquinoline derivatives have shown efficacy against viruses such as HIV and influenza . This suggests that this compound may possess similar antiviral properties.

Antimalarial Activity

Quinoline derivatives are well-known for their antimalarial properties. A comparative study indicated that related compounds exhibited moderate to high antimalarial activity against Plasmodium falciparum, with IC50 values ranging from 0.014 to 5.87 μg/mL . This positions this compound as a promising candidate for further investigation in malaria treatment.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several quinoline derivatives, including this compound. The results indicated that these compounds had notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 μg/mL .

Study on Antimalarial Efficacy

Another research effort focused on synthesizing new quinoline derivatives for antimalarial testing. Compounds were evaluated against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. The findings revealed that certain derivatives exhibited submicromolar activity, suggesting that this compound could be developed into a viable antimalarial drug .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (8-Methylquinolin-6-yl)methanol, and what critical parameters influence yield?

  • Methodology : Start with 8-quinolinol derivatives as precursors. Alkylation at the 6-position can be achieved using methylating agents (e.g., dimethyl sulfate) under controlled pH and temperature (40–60°C). Subsequent reduction of a carbonyl intermediate (e.g., using NaBH₄ in methanol) yields the methanol substituent. Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts like over-alkylated species .
  • Key Parameters : Temperature control (±2°C), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Typical yields range from 45–65% .

Q. How should researchers handle this compound to ensure laboratory safety?

  • Safety Protocol : Use nitrile or butyl rubber gloves (tested for methanol resistance), sealed goggles, and lab coats. Work in a fume hood to avoid inhalation. Store in airtight containers away from oxidizers. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .
  • Waste Disposal : Neutralize methanol-containing waste with NaOH before disposal, adhering to institutional guidelines for halogenated organics .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Core Methods :

  • NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to identify methyl (δ 2.5–2.7 ppm) and hydroxyl (δ 4.5–5.0 ppm) groups. Compare with computed chemical shifts (DFT/B3LYP/6-31G*) to resolve ambiguities .
  • MS : ESI-MS for molecular ion confirmation (expected [M+H]⁺ ~204.1).
  • FTIR : O-H stretch (3200–3400 cm⁻¹) and aromatic C-H (3050–3100 cm⁻¹) .

Advanced Research Questions

Q. How can discrepancies between X-ray crystallographic data and computational models for this compound be resolved?

  • Structural Refinement : Use SHELXL for small-molecule refinement. Input experimental data (CIF file) and apply restraints for thermal parameters (Uiso) of the methanol group. Cross-validate with ORTEP-3 for visualizing electron density maps; adjust torsion angles if RMSD exceeds 0.02 Å .
  • Computational Validation : Perform DFT geometry optimization (e.g., Gaussian09) and overlay with crystallographic coordinates. Address outliers (e.g., bond length deviations >0.05 Å) by re-examizing hydrogen bonding or solvent effects .

Q. What strategies mitigate methanol crossover effects when studying this compound in electrochemical applications?

  • Experimental Design : In fuel cell studies, incorporate a sulfonated polymer membrane (e.g., Nafion®) to block methanol transport. Use flow electrolysis setups with controlled methanol concentration (<2 M) and monitor crossover via chronoamperometry. For solubility studies, employ deuterated methanol (CD₃OD) to avoid signal interference in in-situ NMR .

Q. How can researchers address contradictions in reaction outcomes during the synthesis of 8-quinolinol derivatives?

  • Troubleshooting :

  • Byproduct Formation : If alkylation at unintended positions occurs (e.g., 5- or 7-methyl), verify directing effects using Lewis acid catalysts (e.g., AlCl₃) or switch to sterically hindered bases.
  • Low Yield : Optimize reaction time (12–24 hrs) and use fresh reagents to avoid moisture-induced side reactions. Confirm intermediates via LC-MS .

Q. What methodologies evaluate this compound’s potential as a corrosion inhibitor?

  • Electrochemical Testing :

  • Tafel Polarization : Immerse metal coupons (e.g., mild steel) in 0.1 M HCl with 0.5–2 mM inhibitor. Measure corrosion current density (icorr) and inhibition efficiency (η% = [1 - (icorr,inhibited/icorr,blank)] × 100).
  • SEM/EDS : Post-test surface analysis to confirm inhibitor film formation .

Data Contradiction Analysis

Q. How should conflicting NMR and computational data for the hydroxyl group’s electronic environment be reconciled?

  • Root Cause : Solvent polarity (DMSO vs. gas-phase DFT) may shift proton chemical shifts. Re-run NMR in CDCl₃ and compare with COSMO-RS solvation models. If discrepancies persist, check for tautomerism or hydrogen bonding networks .

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